
N-(2-(3-((2-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the indole ring, the benzylthio group, and the dimethylbenzamide group would all contribute to the overall structure. The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in the molecule. For example, the amide bond might be hydrolyzed under acidic or basic conditions. The benzylthio group could potentially undergo oxidation reactions .Applications De Recherche Scientifique
Synthetic Opioid Analysis
Compounds with structural similarities have been analyzed for their role as synthetic opioids, highlighting the systematic evaluation of new drug candidates for potentially favorable side-effect profiles, including reduced dependence-producing properties. Such research emphasizes the importance of identifying compounds with therapeutic potential while minimizing abuse liability. This area of research offers insights into the systematic approach towards evaluating compounds for therapeutic use, including pain management and potentially as alternatives to traditional opioids (Elliott, Brandt, & Smith, 2016).
Corrosion Inhibition
Research into compounds with thiophene Schiff base and their derivatives has shown significant efficacy in inhibiting corrosion on metal surfaces, such as mild steel, in acidic environments. This suggests potential applications in industrial settings where corrosion resistance is crucial. The studies demonstrate the compound's ability to form protective layers on metal surfaces, thereby preventing corrosion and extending the lifespan of metal components (Daoud et al., 2014).
Allosteric Modulation of Receptors
Investigations into novel compounds and their pharmacological interactions with receptors, such as the cannabinoid CB1 receptor, have been conducted. These studies explore the potential of compounds to act as allosteric modulators, enhancing or inhibiting the receptor's response to other ligands. This research avenue is crucial for developing new therapeutic agents targeting specific receptor pathways involved in various diseases and conditions (Price et al., 2005).
Electrophysiological Activity
Compounds within the N-substituted imidazolylbenzamides or benzene-sulfonamides class have been synthesized and evaluated for their cardiac electrophysiological activity. This research is significant for developing new treatments for arrhythmias and other cardiac conditions, showcasing the potential for compounds with similar functionalities to contribute to cardiovascular pharmacotherapy (Morgan et al., 1990).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Indole Derivatives
The compound contains an indole moiety, which is a prevalent structure in many bioactive compounds . Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The indole nucleus binds with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Benzyl Compounds
The compound also contains a benzyl group. Reactions at the benzylic position can involve free radical bromination, nucleophilic substitution, oxidation . These reactions can influence the compound’s interaction with its targets and its stability.
Propriétés
IUPAC Name |
N-[2-[3-[(2-chlorophenyl)methylsulfanyl]indol-1-yl]ethyl]-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25ClN2OS/c1-18-11-12-20(15-19(18)2)26(30)28-13-14-29-16-25(22-8-4-6-10-24(22)29)31-17-21-7-3-5-9-23(21)27/h3-12,15-16H,13-14,17H2,1-2H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAXSYOBUQWAJRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC4=CC=CC=C4Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-((2-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl (E)-4-oxo-4-[2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propan-2-ylamino]but-2-enoate](/img/structure/B2489775.png)

![3-(2H-1,3-benzodioxol-5-yl)-2-{2,8-dimethyl-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indole-5-carbonyl}prop-2-enenitrile](/img/structure/B2489782.png)

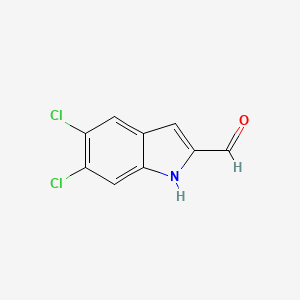

![(4-Methylphenyl)(1-phenyl-6-piperidylpyrazolo[4,5-e]pyrimidin-4-yl)amine](/img/structure/B2489788.png)
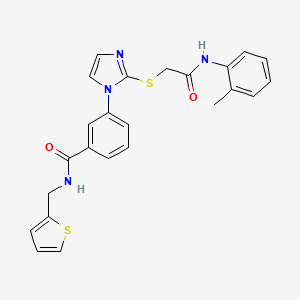
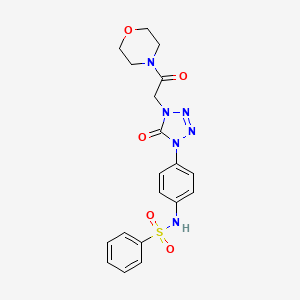
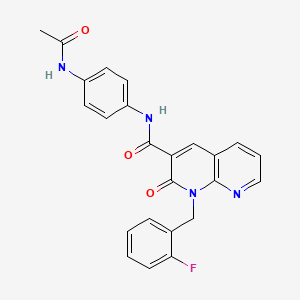
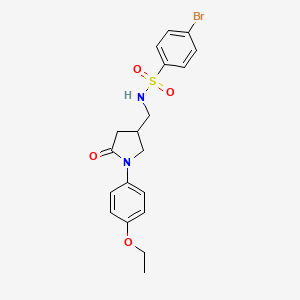
![2-Chloro-1-[4-(3-chlorophenyl)-2-methylpiperazin-1-yl]propan-1-one](/img/structure/B2489795.png)
![N-[4-[2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl]phenyl]acetamide](/img/structure/B2489796.png)